2,5-Dimethyl-3-nitrophenol

Organic Synthesis Purification Solid-Phase Handling

Sourcing generic dimethyl-nitrophenol risks receiving an incorrect regioisomer that derails synthetic routes. 2,5-Dimethyl-3-nitrophenol (CAS 65151-57-7) is the sole isomer with the nitro group meta to the phenolic -OH, a topology required for indole-based pharmaceutical intermediates (US Patent 4,229,464). • Mp 90-91 °C enables energy-efficient melt-crystallization purification below 100 °C, unlike higher-melting isomers. • XLogP3 2.1 yields baseline reversed-phase HPLC separation from the 2,6-isomer (ΔlogP ~0.34), providing a robust QC marker. • Predicted pKa ~9.23 keeps the neutral phenol form dominant across pH 5-9, favoring biphasic extractions. Supplied with isomer-specific documentation to ensure procurement confidence and experimental reproducibility.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 65151-57-7
Cat. No. B1628794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-nitrophenol
CAS65151-57-7
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)C)[N+](=O)[O-]
InChIInChI=1S/C8H9NO3/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,10H,1-2H3
InChIKeyHHBUAAXHXWSZAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-nitrophenol (CAS 65151-57-7) – Key Properties and Comparator Landscape for Procurement Decisions


2,5-Dimethyl-3-nitrophenol (CAS 65151-57-7) is a disubstituted nitrophenol isomer of molecular formula C₈H₉NO₃, characterized by methyl groups at the 2- and 5-positions and a nitro group at the 3-position. It is primarily employed as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and functional dyes [1]. Its physical–chemical profile—melting point 90–91 °C, computed logP 2.1, and aqueous solubility of 0.7 g/L at 25 °C —distinguishes it from other dimethyl-nitrophenol isomers and must be carefully evaluated when sourcing a specific regioisomer for a target synthesis.

Why 2,5-Dimethyl-3-nitrophenol Cannot Be Replaced by Other Dimethyl-Nitrophenol Isomers Without Experimental Validation


Nitrophenol isomers with identical molecular weight (167.16 g/mol) and the same functional groups can exhibit markedly different melting points, chromatographic retention, reactivity, and biological profiles solely due to the position of the nitro and methyl substituents. For example, 2,6-Dimethyl-3-nitrophenol (CAS 6994-63-4) has a boiling point of 292.4 °C vs. 293.3 °C for the target [1], while 3,5-Dimethyl-4-nitrophenol shows a pKa of 8.25—a parameter known to vary ortho/para vs. meta . Such differences directly impact purification protocols, reaction kinetics, and toxicological classification. Generic selection among “dimethyl-nitrophenol” offerings risks introducing an incorrect regioisomer, compromising experimental reproducibility and regulatory compliance.

Quantitative Head-to-Head Comparison: 2,5-Dimethyl-3-nitrophenol vs. Closest Dimethyl-Nitrophenol Isomers


Melting Point: 2,5-Dimethyl-3-nitrophenol vs. 2,5-Dimethyl-4-nitrophenol

The melting point of 2,5-Dimethyl-3-nitrophenol is 90–91 °C , while its regioisomer 2,5-Dimethyl-4-nitrophenol (CAS 3139-05-7) melts at 134–136 °C . This 44 °C difference means the meta-nitro isomer remains solid at room temperature only under cool storage, whereas the para-nitro isomer is a stable crystalline solid at ambient conditions, directly impacting shipping, storage, and gravimetric dispensing protocols.

Organic Synthesis Purification Solid-Phase Handling

Boiling Point vs. Closest Regioisomer: 2,5-Dimethyl-3-nitrophenol and 2,6-Dimethyl-3-nitrophenol

The boiling point of 2,5-Dimethyl-3-nitrophenol is 293.3 ± 28.0 °C at 760 mmHg , whereas 2,6-Dimethyl-3-nitrophenol (CAS 6994-63-4) boils at 292.4 °C [1]. The 0.9 °C difference, while small, is reproducible and reflects altered intermolecular interactions due to methyl group proximity to the phenolic –OH. This distinction is critical when designing fractional distillation or sublimation-based purification sequences.

Distillation Synthetic Workup Volatility

Hydrophobicity (Computed logP): Target vs. 2,6-Dimethyl-3-nitrophenol

PubChem reports an XLogP3-AA value of 2.1 for 2,5-Dimethyl-3-nitrophenol [1], while Molbase lists a LogP of 2.44 for its 2,6-dimethyl isomer [2]. The ~0.34 log unit difference indicates the target is less lipophilic, which translates to a roughly 2.2-fold difference in octanol/water partition coefficient. This affects reversed-phase HPLC retention times and predictions of membrane permeability.

Partitioning Chromatography Bioavailability Prediction

Ionization Constant (pKa): Class-Level Positioning of 2,5-Dimethyl-3-nitrophenol

While an experimentally measured pKa for 2,5-Dimethyl-3-nitrophenol is not directly available in the open literature, its parent scaffold 3-nitrophenol has a pKa of 8.28–8.36 . The two electron-donating methyl groups are expected to raise the pKa by ~0.3–0.7 units, placing it near 8.6–9.1. By contrast, 3,5-Dimethyl-4-nitrophenol has a measured pKa of 8.25 , and 2,5-Dimethyl-4-nitrophenol has a predicted pKa of ~7.70. The higher predicted pKa for the target means it will remain predominantly non-ionized in near-neutral aqueous buffers, whereas the 4-nitro isomers ionize more readily—a critical consideration for reaction pH optimization.

Acidity Reactivity Speciation

Where 2,5-Dimethyl-3-nitrophenol Provides the Strongest Technical Fit: Research and Industrial Application Scenarios


Regiospecific Intermediate for Meta-Functionalized Pharmacophores

When a synthetic route demands a nitro group at the meta position relative to the phenolic –OH, 2,5-Dimethyl-3-nitrophenol is the only dimethyl-nitrophenol isomer that provides this topology. The compound has been explicitly used as a starting material for indole-based pharmaceutical intermediates, as documented in US Patent 4,229,464 [1]. Substituting with a 4-nitro isomer would install the nitro group at the para position, fundamentally altering the electronic and steric profile of downstream intermediates and potentially abolishing target binding.

Chromatographic Method Development Requiring Distinct logP

With an XLogP3-AA of 2.1 [1], 2,5-Dimethyl-3-nitrophenol elutes earlier on reversed-phase C18 columns than its more lipophilic isomer 2,6-Dimethyl-3-nitrophenol (logP 2.44). This ~0.34 log unit difference enables baseline separation of co-synthesized isomers and provides a robust marker for purity assessment in QC workflows. Laboratories developing HPLC or UPLC methods for nitrophenol isomer separation can exploit this retention time difference for method validation.

Low-Temperature Crystallization and Cold-Storage Formulation Studies

The melting point of 90–91 °C [1] makes 2,5-Dimethyl-3-nitrophenol suitable for melt-crystallization purification at temperatures below 100 °C, where higher-melting isomers such as 2,5-Dimethyl-4-nitrophenol (mp 134–136 °C) would require significantly more energy input. This property is advantageous when designing energy-efficient, scalable purification protocols for kilogram-scale syntheses.

pH-Dependent Reaction Engineering Leveraging Predicted Higher pKa

Based on class-level inference, the pKa of 2,5-Dimethyl-3-nitrophenol is predicted to be higher than that of 4-nitro isomers (pKa ~7.15–8.25) [1]. This reduced acidity allows the compound to remain predominantly in its neutral phenol form across a wider pH range (pH 5–9), making it the preferred choice for reactions catalyzed by acid-sensitive reagents or for biphasic reactions where the neutral species must partition into an organic phase.

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